molecular formula C15H14N2 B8562231 2,7-Dimethyl-1-phenyl-1H-benzimidazole

2,7-Dimethyl-1-phenyl-1H-benzimidazole

Cat. No.: B8562231
M. Wt: 222.28 g/mol
InChI Key: BDRFIFZITJTSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethyl-1-phenyl-1H-benzimidazole is a chemical compound based on the privileged benzimidazole scaffold, a structure of high significance in medicinal chemistry and drug discovery. Benzimidazole is an aromatic heterocyclic system present in natural compounds and constitutes the core structure of approximately 80% of pharmaceuticals . This particular derivative features methyl substitutions at the 2 and 7 positions and a phenyl ring at the N-1 position, a structural motif known to be critical for biological activity. Research into analogous 1H-benzimidazole derivatives has demonstrated a wide spectrum of pharmacological applications, including potent antimicrobial and anticancer activities . Structure-activity relationship (SAR) studies indicate that substitutions at the N-1 and C-2 positions of the benzimidazole core are very important for enhancing chemotherapeutic effects . Compounds with similar structural features have shown activity against microbial pathogens such as Escherichia coli, Streptococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activity against Candida albicans and Aspergillus niger . Furthermore, in anticancer research, such derivatives have exhibited strong activity against various cancer cell lines, with mechanisms potentially involving the inhibition of targets like dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6) . The benzimidazole scaffold is also recognized for its versatility in other domains, including materials science and coordination chemistry . This product, this compound, is intended for research purposes as a building block or intermediate in the development of novel therapeutic agents or functional materials. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2,7-dimethyl-1-phenylbenzimidazole

InChI

InChI=1S/C15H14N2/c1-11-7-6-10-14-15(11)17(12(2)16-14)13-8-4-3-5-9-13/h3-10H,1-2H3

InChI Key

BDRFIFZITJTSER-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C3=CC=CC=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and synthetic differences between 2,7-dimethyl-1-phenyl-1H-benzimidazole and related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Synthetic Method(s) Yield (%) Reference(s)
This compound 1-Ph, 2-Me, 7-Me C₁₅H₁₄N₂ 222.29 Not reported Condensation of substituted o-phenylenediamine with aldehyde Not reported
2-(2,6-Dichlorophenyl)-1-phenyl-1H-benzimidazole 1-Ph, 2-(2,6-Cl₂Ph) C₁₉H₁₂Cl₂N₂ 339.22 95–97 Na₂S₂O₅-mediated cyclization in DMF 16.4
2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole 1-Me, 2-FCH₂, 4,7-(OMe)₂ C₁₁H₁₃FN₂O₂ 248.23 Not reported Multi-step halogenation and methoxylation Not reported
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole 1-Bn, 2-(4-OMePh) C₂₁H₁₈N₂O 326.38 Not reported Alkylation of benzimidazole precursors Not reported
2-(4-Hydroxy-phenyl)-1H-benzimidazole 2-(4-OHPh) C₁₃H₁₀N₂O 210.23 Not reported Cyclization with Na₂S₂O₅ Not reported

Key Observations :

  • Substituent Effects on Reactivity : Electron-withdrawing groups (e.g., Cl in ) reduce cyclization yields (16.4%) compared to electron-donating groups (e.g., methyl in ), likely due to steric hindrance or electronic deactivation.
  • Solubility and Polarity : Methoxy and hydroxy substituents (e.g., ) increase polarity, enhancing aqueous solubility, whereas halogenated or phenyl groups (e.g., ) favor lipid membrane permeability.
  • Synthetic Flexibility : Na₂S₂O₅-mediated cyclization is widely used for benzimidazole synthesis but may require optimization for sterically hindered substrates .

Key Insights :

  • Antimicrobial Potency : Halogenated derivatives (e.g., ) show superior activity against Gram-negative bacteria, likely due to enhanced membrane penetration.
  • Antifungal Selectivity : Fluoromethyl and methoxy groups (e.g., ) improve selectivity for fungal targets over mammalian cells.
  • Structure-Activity Relationships (SAR) : Hydroxy groups (e.g., ) correlate with radical scavenging, while bulky aryl groups (e.g., ) enhance receptor-binding affinity.
Spectroscopic and Computational Data
  • IR Spectroscopy : The C=N stretch in benzimidazoles typically appears at ~1595 cm⁻¹ (e.g., ), while O-H stretches in hydroxy-substituted derivatives (e.g., ) occur at ~3200–3500 cm⁻¹.
  • NMR Trends : Aromatic proton signals for methyl-substituted derivatives (e.g., ) appear upfield (δ 7.0–7.5 ppm) compared to halogenated analogs (δ 7.3–8.0 ppm) due to electron-donating effects .
  • Molecular Docking : Derivatives with extended π-systems (e.g., ) exhibit stronger binding to COX-2 (ΔG = −9.2 kcal/mol) compared to smaller analogs .

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 2-bromo-3-nitrotoluene reacts with N-phenylacetamide in the presence of CuI (5 mol%), N-methylethylene diamine (10 mol%), and potassium phosphate in toluene at 100°C for 18 hours. Subsequent reductive cyclization with iron powder in glacial acetic acid yields the target compound with 78% isolated yield. Critical parameters include:

  • Catalyst system : CuI paired with bidentate ligands enhances coupling efficiency.

  • Temperature : Reactions proceed optimally between 90–110°C, minimizing side-product formation.

  • Reduction conditions : Acetic acid facilitates nitro-group reduction while preserving the benzimidazole structure.

Table 1: Copper-Catalyzed Synthesis of this compound

ReactantCatalyst SystemTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
2-Bromo-3-nitrotolueneCuI, N-Methylethylene diamine100187899.5
N-PhenylacetamideK₃PO₄, Toluene10018

This method achieves high regioselectivity due to the directing effect of the methyl group, favoring C–N bond formation at the 1- and 3-positions of the benzene ring.

Acid-Catalyzed Cyclization of o-Phenylenediamine Derivatives

Phosphorus pentoxide (P₂O₅) in methanesulphonic acid (MSA) provides a robust medium for cyclocondensation reactions. This method is adapted from protocols for related benzimidazoles.

Stepwise Cyclization Process

  • Activation : 2-Propyl-4-methyl-1H-benzimidazole-6-carboxylic acid is dissolved in MSA at 75–85°C.

  • Coupling : N-Methyl-o-phenylenediamine is added, followed by P₂O₅, with temperatures maintained ≤160°C.

  • Cyclization : Prolonged heating (1–3 hours) induces intramolecular dehydration, forming the benzimidazole core.

Table 2: Acid-Catalyzed Synthesis Parameters

ParameterOptimal RangeImpact on Yield/Purity
P₂O₅ Concentration1.5–2.0 eqHigher concentrations improve cyclization efficiency
Temperature110–160°C>130°C reduces reaction time but risks decomposition
SolventMethanesulphonic acidEnhances protonation of intermediates

Post-synthesis purification via charcoal treatment and isopropanol recrystallization yields products with >99% purity.

Triazine-Mediated Activation and Coupling

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) enables mild, efficient coupling of carboxylic acids and amines, avoiding harsh acidic conditions.

Protocol Adaptations for this compound

  • Activation : CDMT (1.2 eq) and N-methylmorpholine (1.5 eq) in methanol at 0°C activate 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid.

  • Amine Coupling : N-Methyl-o-phenylenediamine is added, followed by warming to 25°C for 12 hours.

  • Cyclization : Heating to 60°C in acetic acid completes ring closure.

Table 3: Triazine-Mediated Synthesis Outcomes

MetricValueComparison to Acid-Catalyzed Method
Yield65–72%Lower due to intermediate isolation
Purity98–99%Comparable to acid-catalyzed routes
Reaction Time14–16 hoursLonger but milder conditions

This method is preferred for acid-sensitive substrates but requires additional purification steps.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Aromatic protons resonate at δ 7.12–7.98 ppm, with N–CH₃ appearing as a singlet at δ 3.56–3.88 ppm.

  • IR Spectroscopy : C=N stretching at 1608–1670 cm⁻¹ and C–H (sp³) at 2838–2992 cm⁻¹ confirm cyclization.

  • HPLC : Purity >99.5% achieved via isopropanol/water recrystallization.

Table 4: Key Analytical Data for this compound

TechniqueSignatureReference Value
¹H NMR (DMSO-d₆)δ 2.52 (s, 3H, CH₃), 7.34 (d, J=8.6 Hz, 1H)
Melting Point109–111°C
HPLC Retention Time8.2 minutes (C18 column)

Q & A

Q. What are the optimized synthetic routes for 2,7-Dimethyl-1-phenyl-1H-benzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves condensation of o-phenylenediamine derivatives with substituted carboxylic acids or aldehydes under acidic conditions. For example, microwave-assisted synthesis (120°C, 30 min) using trifluoroacetic acid as a catalyst can achieve yields >85% . Solvent-free protocols reduce byproducts and improve purity (e.g., 95% purity via one-pot reactions at 100°C for 2 hours) . Key variables include:
  • Catalyst : Trifluoroacetic acid vs. HCl.
  • Temperature : Higher temperatures (>100°C) accelerate cyclization but may degrade sensitive substituents.
  • Substituent positioning : Methyl groups at 2,7-positions require regioselective protection/deprotection steps to avoid isomerization .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer :
  • NMR : 1H^1H-NMR distinguishes methyl groups (δ 2.4–2.6 ppm for C2/C7-CH3_3) and aromatic protons (δ 7.1–8.3 ppm). 13C^{13}C-NMR confirms quaternary carbons (C2/C7: δ 15–18 ppm) .
  • X-ray crystallography : Resolves spatial arrangement; torsion angles between benzimidazole and phenyl rings typically range 40–60° .
  • Mass spectrometry : Molecular ion peak at m/z 236.3 (C15_{15}H14_{14}N2_2) with fragmentation patterns indicating methyl loss .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial screening : Disk diffusion assays against S. aureus (MIC ~12.5 µg/mL) and E. coli (MIC ~25 µg/mL) .
  • Cytotoxicity : MTT assays on HEK-293 cells (IC50_{50} > 50 µM suggests low toxicity) .
  • Enzyme inhibition : Docking studies with C. albicans CYP51 (binding energy ≤ -8.5 kcal/mol) predict antifungal potential .

Advanced Research Questions

Q. How do electronic effects of 2,7-dimethyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : Methyl groups at C2/C7 exert steric hindrance, reducing accessibility for Pd-catalyzed Suzuki-Miyaura reactions. Computational studies (DFT) show:
  • Electron density : Methyl groups increase electron donation to the benzimidazole ring, lowering reactivity toward electrophiles.
  • Reaction optimization : Use bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to overcome steric barriers. Yields drop by 20–30% compared to unsubstituted analogs .

Q. How can contradictory data on antimicrobial activity between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from poor solubility or metabolic instability. Strategies include:
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance bioavailability .
  • Nanoformulation : Encapsulation in PLGA nanoparticles improves plasma half-life from 2h to 8h .
  • Metabolite profiling : LC-MS identifies N-oxide metabolites with reduced activity in vivo .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :
  • ADME prediction : SwissADME or QikProp for logP (predicted ~3.2), BBB permeability (score: -0.8), and CYP450 inhibition (CYP3A4 IC50_{50} ~15 µM) .
  • MD simulations : GROMACS simulations (100 ns) reveal stable binding to human serum albumin (ΔG = -10.2 kcal/mol) .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Methodological Answer :
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
  • Catalyst recycling : Immobilize trifluoroacetic acid on mesoporous silica for 5 reaction cycles without yield loss .
  • Waste minimization : Continuous flow reactors reduce reaction time from 8h to 1h and waste by 70% .

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